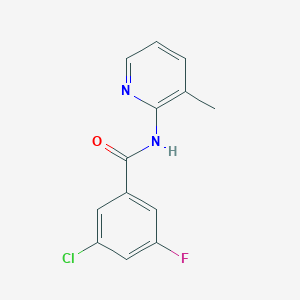![molecular formula C19H20N6 B15116992 2-[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B15116992.png)
2-[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoxaline core fused with a pyrrolopyrrole ring system and a methylpyrimidine substituent. The presence of these fused ring systems imparts significant chemical stability and biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrrole Ring: The initial step involves the condensation of a suitable diketone with an amine to form the pyrrolopyrrole ring system.
Introduction of the Methylpyrimidine Group: The methylpyrimidine group is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with the pyrrolopyrrole intermediate.
Cyclization to Form Quinoxaline: The final step involves the cyclization of the intermediate with an appropriate diamine to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline products.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated pyrimidines, nucleophiles (amines, thiols), polar solvents.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, reduced quinoxalines, and substituted pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
2-[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to DNA: The quinoxaline core can intercalate into DNA, disrupting its structure and function.
Inhibit Enzymes: The compound can inhibit various enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Modulate Signaling Pathways: It can modulate key signaling pathways involved in cell proliferation, differentiation, and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline Derivatives: Compounds with a quinoxaline core, such as 2,3-dimethylquinoxaline.
Pyrrolopyrrole Compounds: Compounds with a pyrrolopyrrole ring system, such as diketopyrrolopyrrole.
Methylpyrimidine Compounds: Compounds with a methylpyrimidine group, such as 4-methylpyrimidine.
Uniqueness
2-[5-(4-Methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline is unique due to its combination of three distinct ring systems, which imparts a unique set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H20N6 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-[5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline |
InChI |
InChI=1S/C19H20N6/c1-13-6-7-20-19(22-13)25-11-14-9-24(10-15(14)12-25)18-8-21-16-4-2-3-5-17(16)23-18/h2-8,14-15H,9-12H2,1H3 |
InChI-Schlüssel |
HJXNRVHELKSTFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-2-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B15116930.png)

![2-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]ethane-1-sulfonamide](/img/structure/B15116947.png)
![3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide](/img/structure/B15116955.png)
![3-methoxy-6-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridazine](/img/structure/B15116964.png)
![6-fluoro-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B15116967.png)
![2-[(1-Phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B15116979.png)
![2-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide](/img/structure/B15116993.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1-methyl-1H-imidazole-4-carbonyl)piperidine](/img/structure/B15116999.png)


![3-(5-Methyl-1,3,4-oxadiazol-2-yl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B15117006.png)
![3-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole](/img/structure/B15117013.png)
![2-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-5-(2-methylbenzoyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15117020.png)
